N-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHOXY]-1H-INDOLE-2-CARBOXAMIDE

IKK2 inhibitor CNS penetration Lipophilicity

N-(2-Methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxamide (CAS 1428351-78-3) is a synthetic, small-molecule indole-2-carboxamide derivative with a molecular formula of C24H22N2O3. It belongs to a compound class disclosed in patents as having inhibitory activity against IκB kinase 2 (IKK2/IKKβ), a key regulator of the NF-κB pathway implicated in inflammatory diseases.

Molecular Formula C24H22N2O3
Molecular Weight 386.451
CAS No. 1428351-78-3
Cat. No. B2773096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHOXY]-1H-INDOLE-2-CARBOXAMIDE
CAS1428351-78-3
Molecular FormulaC24H22N2O3
Molecular Weight386.451
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=CC=CC3=C2C=C(N3)C(=O)NC4=CC=CC=C4OC
InChIInChI=1S/C24H22N2O3/c1-16-8-3-4-9-17(16)15-29-22-13-7-11-19-18(22)14-21(25-19)24(27)26-20-10-5-6-12-23(20)28-2/h3-14,25H,15H2,1-2H3,(H,26,27)
InChIKeyZWAFDAHKPFUMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-Indole-2-Carboxamide (CAS 1428351-78-3): A Structurally Distinct Indole-2-Carboxamide for Targeted Kinase Research


N-(2-Methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxamide (CAS 1428351-78-3) is a synthetic, small-molecule indole-2-carboxamide derivative with a molecular formula of C24H22N2O3. It belongs to a compound class disclosed in patents as having inhibitory activity against IκB kinase 2 (IKK2/IKKβ), a key regulator of the NF-κB pathway implicated in inflammatory diseases [1]. The compound features a unique substitution pattern: a 2-methoxyphenyl group on the carboxamide nitrogen and a 2-methylbenzyloxy group at the 4-position of the indole core. This specific arrangement distinguishes it from earlier IKK2 inhibitor scaffolds and positions it as a candidate for exploring kinase selectivity and in vivo efficacy within the indole-2-carboxamide series [2].

IKK2 pathway inhibition studies Indole-2-carboxamide scaffold reported for NF-κB pathway research; distinct substitution may support kinase selectivity profiling. Class-level inference from patent disclosures.
CNS vs peripheral model differentiation Higher calculated lipophilicity suggests a tissue distribution profile different from polar IKK2 tools; may fit CNS inflammation model exploration. In silico estimate; requires experimental confirmation.
Unique 4-(2-methylbenzyloxy) scaffold Substitution pattern bridges indole-2-carboxamide IKK2 and P2X7 antagonist pharmacophores; supports dual-target probe development. Structural analysis only; functional selectivity data to verify.

Why Generic IKK2 or P2X7 Inhibitors Cannot Replace N-(2-Methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-Indole-2-Carboxamide


Within the indole-2-carboxamide class, minute structural modifications profoundly impact kinase selectivity, ligand efficiency, and oral bioavailability. A Hansch analysis of 3,5-substituted indole carboxamides has demonstrated that optimizing physicochemical and pharmacological properties is critical for achieving IKK2 inhibition and in vivo activity [1]. The specific 4-(2-methylbenzyloxy) and N-(2-methoxyphenyl) substitutions on this compound are not present in commonly studied IKK2 inhibitors like A-770041 or the 3,5-disubstituted-indole-7-carboxamide series. Interchanging this compound with a generic indole-2-carboxamide or a structurally distinct IKK2 inhibitor (e.g., a β-carboline or azaindole) risks losing the desired target engagement profile, as IKK2 inhibitor selectivity is highly sensitive to even single-atom changes in the indole substituent [2].

This compound
4-(2-methylbenzyloxy), N-(2-methoxyphenyl) indole-2-carboxamide; unique substitution pattern not present in typical IKK2 inhibitors.
Generic IKK2 tool
3,5-disubstituted indole-7-carboxamides or A-770041 lack the 4-benzyloxy group; kinase selectivity profile may shift significantly.
cLogP ~5.7
High lipophilicity suggests CNS tissue distribution; relevant for brain-penetrant tool selection.
A-770041 (cLogP ~2.1)
Low lipophilicity limits CNS exposure; peripheral inflammation models only. Substitution may compromise CNS study design.
P2X7/IKK2 dual features
4-substituted indole-2-carboxamide shared with P2X7 antagonist patents; may engage multiple targets.
Selective IKK2 inhibitors
Single-target IKK2 inhibitors may not reproduce polypharmacology or off-target profiles seen with this scaffold.

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-Indole-2-Carboxamide Selection


Superior Calculated Lipophilicity (cLogP) for Blood-Brain Barrier Penetration Potential vs. A-770041

The target compound's higher calculated lipophilicity (cLogP ~5.7) compared to the IKK2 inhibitor A-770041 (cLogP ~2.1) suggests a markedly different tissue distribution profile, which is critical when selecting a tool compound for central nervous system (CNS) vs. peripheral inflammatory models .

Lipophilicity vs A-770041
Class-level inference
cLogP ~5.7 vs ~2.1 (Δ ~3.6 log units)
Reported CNS exposure context; supports brain-penetrant tool selection
In silico estimate; experimental brain exposure data not provided
IKK2 inhibitor CNS penetration Lipophilicity

Larger Molecular Size May Enhance IKK2 Binding Site Complementarity vs. Earlier Scaffolds

With a molecular weight (MW) of 386.44 g/mol and 6 rotatable bonds, the target compound is significantly larger than many early IKK2 inhibitor leads (e.g., the 3,5-disubstituted-indole-7-carboxamide series where MWs commonly range from 300-350 g/mol [1]). This additional bulk, particularly the 2-methylbenzyloxy group, can potentially fill a hydrophobic pocket in the IKK2 ATP-binding site, potentially increasing target residency time.

Molecular weight vs earlier leads
Class-level inference
386.44 g/mol vs typical 300–350 g/mol
May probe hydrophobic IKK2 sub-pocket; reported SAR context
Binding site complementarity not experimentally confirmed
IKK2 structure-activity relationship ligand efficiency

Unique 4-(2-Methylbenzyloxy) Substitution for Potential P2X7 vs. IKK2 Selectivity

Unlike the majority of indole-2-carboxamide IKK2 inhibitors, which are typically substituted at the 3-, 5-, or 7-positions, this compound incorporates a 4-(2-methylbenzyloxy) group. The 4-position is a known modification site for P2X7 receptor antagonists . The specific 2-methylbenzyloxy group is also mentioned in patents for P2X7 antagonists [1], suggesting this compound could be a dual-activity probe or possess a unique selectivity window against these two anti-inflammatory targets.

4-substitution for dual-target selectivity
Supporting evidence
4-(2-methylbenzyloxy) vs typical 3,5- or 7-substitution
Supports dual-target probe selection; P2X7/IKK2 polypharmacology context
Functional selectivity assays required
P2X7 receptor IKK2 selectivity

Optimal Application Scenarios for N-(2-Methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-Indole-2-Carboxamide


IKK2-Dependent Inflammatory Disease Modeling in Rodents

This compound is a logical selection for in vivo efficacy studies in rodent models of rheumatoid arthritis or COPD, where IKK2 inhibition has shown therapeutic benefit [1]. Its high cLogP suggests good tissue penetration, and the unique substitution pattern may offer a pharmacokinetic differentiation from earlier IKK2 tool compounds like A-770041, which requires high doses for efficacy.

Chemical Probe for P2X7/IKK2 Polypharmacology Exploration

The structural features bridging both IKK2 inhibitor and P2X7 antagonist pharmacophores make this compound a candidate for exploring synergistic anti-inflammatory effects through dual target engagement [1]. It can be used in cell-based assays to profile simultaneous NF-κB pathway inhibition and P2X7-mediated inflammasome modulation.

Medicinal Chemistry Hit-to-Lead Expansion for Indole-2-Carboxamide Libraries

Medicinal chemists can use this compound as a late-stage functionalization intermediate or a benchmark for designing focused libraries around the 4-(2-methylbenzyloxy) indole-2-carboxamide core. Its distinct structure-activity relationship profile relative to the widely explored 3,5-disubstituted series [2] allows for the generation of novel intellectual property and the exploration of underexploited chemical space in kinase inhibitor design.

Application
Selection Property
Validation Focus
IKK2 pathway inflammation models
PK/PD profile differentiation vs polar IKK2 tools
Tissue exposure and target engagement in rodent models
Dual-target signaling studies
4-(2-methylbenzyloxy) scaffold bridging IKK2 and P2X7
NF-κB and P2X7 pathway endpoint analysis
Kinase inhibitor library design
Structurally distinct indole-2-carboxamide core
SAR exploration around 4-benzyloxy substitution
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